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Compound of Interest

Compound Name: CYP51-IN-12

Cat. No.: B1497880 Get Quote

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction
CYP51-IN-12 is a molecule of significant interest within the scientific community, particularly for

its role as an inhibitor of the Cytochrome P450 51 (CYP51) enzyme. This enzyme, a sterol 14α-

demethylase, is a critical component in the biosynthesis of sterols in various organisms, making

it a prime target for the development of antifungal and other therapeutic agents. Understanding

the physicochemical properties of CYP51-IN-12 is paramount for its application in research and

drug development, as these characteristics fundamentally influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its efficacy and safety.

This technical guide provides a detailed overview of the known physicochemical properties of

CYP51-IN-12, supported by experimental protocols and visual representations of its

mechanism of action.

Physicochemical Properties of CYP51-IN-12
A thorough review of available data has been conducted to compile the following

physicochemical properties of CYP51-IN-12. This information is crucial for designing

experiments, formulating delivery systems, and predicting its behavior in biological systems.
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Property Value Reference

Molecular Formula C₂₀H₁₇F₂N₅O [1]

Molecular Weight 397.39 g/mol [1]

Appearance Crystalline solid [1]

Solubility Soluble in DMSO [1]

Storage Temperature -20°C [1]

Note: At the time of this publication, comprehensive experimental data for properties such as

melting point, boiling point, pKa, and logP for CYP51-IN-12 are not publicly available. The

provided data is based on information from chemical suppliers.

Mechanism of Action: Inhibition of the CYP51
Pathway
CYP51-IN-12 functions as an inhibitor of the CYP51 enzyme, which plays a pivotal role in the

sterol biosynthesis pathway. This pathway is essential for the production of ergosterol in fungi

and cholesterol in mammals. By inhibiting CYP51, this compound disrupts the integrity of the

cell membrane, leading to cell growth inhibition and death.

The following diagram illustrates the simplified sterol biosynthesis pathway and the point of

inhibition by CYP51-IN-12.
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Caption: Simplified sterol biosynthesis pathway showing the inhibition of the CYP51 enzyme by

CYP51-IN-12.

Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the

physicochemical properties of a compound. The following section outlines standard

methodologies that can be employed to characterize CYP51-IN-12.

Determination of Solubility
The solubility of a compound is a critical parameter that affects its bioavailability. The shake-

flask method is a widely accepted technique for determining solubility.

Protocol: Shake-Flask Method for Solubility Determination

Preparation of Saturated Solution: Add an excess amount of CYP51-IN-12 to a known

volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48

hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the

saturated solution.

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the

concentration of CYP51-IN-12 using a suitable analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.

Calculation: The solubility is expressed as the concentration of the compound in the

saturated solution (e.g., in mg/mL or µM).

The workflow for this protocol is visualized below.
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Caption: Workflow for determining the solubility of CYP51-IN-12 using the shake-flask method.

Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

a key determinant of its membrane permeability.

Protocol: Shake-Flask Method for LogP Determination

System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer)

and pre-saturate each phase with the other.

Compound Addition: Dissolve a known amount of CYP51-IN-12 in the aqueous phase.

Partitioning: Add a known volume of the n-octanol to the aqueous solution and shake the

mixture vigorously for a set period to allow for partitioning of the compound between the two

phases.

Phase Separation: Allow the two phases to separate completely, either by standing or by

centrifugation.

Quantification: Determine the concentration of CYP51-IN-12 in both the aqueous and n-

octanol phases using an appropriate analytical technique.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

The logical relationship in this experimental setup is depicted below.
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Caption: Logical diagram illustrating the partitioning of CYP51-IN-12 between n-octanol and

aqueous phases for LogP determination.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of CYP51-IN-12, a potent inhibitor of the CYP51 enzyme. While some key experimental data is

not yet publicly available, the provided information on its molecular characteristics and

established protocols for further characterization will be invaluable to researchers and drug

development professionals. A thorough understanding of these properties is essential for

advancing the study of CYP51-IN-12 and unlocking its full therapeutic potential. As more

research is conducted, a more complete physicochemical profile will emerge, further aiding in

its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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